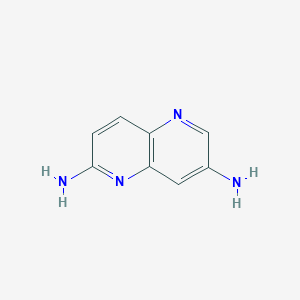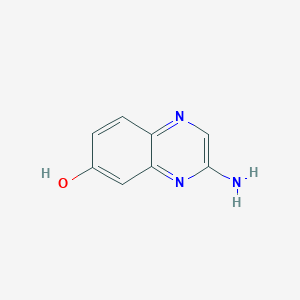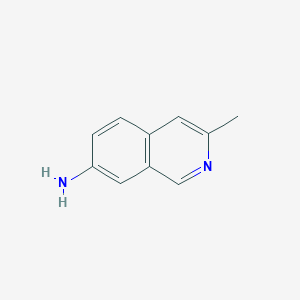![molecular formula C9H6N2O B11917372 2H-Pyrrolo[3,2-E]benzoxazole CAS No. 77482-56-5](/img/structure/B11917372.png)
2H-Pyrrolo[3,2-E]benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Oxazolo[4,5-e]indole: is a heterocyclic compound that features a fused ring system combining an oxazole and an indole moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The oxazole ring is known for its biological activity, while the indole ring is a common structural motif in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxazolo[4,5-e]indole typically involves the construction of the oxazole ring followed by the formation of the indole moiety. One common method involves the condensation of an appropriate amino alcohol with a carboxylic acid derivative to form the oxazole ring. This is followed by cyclization with an indole precursor under acidic or basic conditions.
For example, the condensation of 2-aminophenol with glyoxylic acid can form the oxazole ring, which can then be cyclized with an indole derivative under acidic conditions to yield 2H-Oxazolo[4,5-e]indole .
Industrial Production Methods
Industrial production of 2H-Oxazolo[4,5-e]indole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Oxazolo[4,5-e]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, typically at the C-3 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of oxazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
2H-Oxazolo[4,5-e]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2H-Oxazolo[4,5-e]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the indole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
2H-Oxazolo[4,5-e]indole can be compared with other similar compounds, such as:
2-Oxindole: Another heterocyclic compound with a fused ring system, but with different biological activities and applications.
Benzoxazole: Contains a benzene ring fused to an oxazole ring, with distinct chemical properties and uses.
Indole-3-carboxaldehyde: An indole derivative with different reactivity and applications in organic synthesis.
The uniqueness of 2H-Oxazolo[4,5-e]indole lies in its combined oxazole and indole moieties, which confer a unique set of chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
77482-56-5 |
|---|---|
Fórmula molecular |
C9H6N2O |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
2H-pyrrolo[3,2-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1-4H,5H2 |
Clave InChI |
PMOVBDKOOVMFPE-UHFFFAOYSA-N |
SMILES canónico |
C1N=C2C3=CC=NC3=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)
![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)


![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)



![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B11917355.png)

![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine](/img/structure/B11917360.png)


